molecular formula C14H17ClO2 B3314927 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 951890-23-6

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B3314927
CAS No.: 951890-23-6
M. Wt: 252.73 g/mol
InChI Key: OKTQRHJMLZYCJX-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a synthetic intermediate of significant interest in organic and medicinal chemistry. It is structurally derived from 2-Chloro-3-(4-hydroxyphenyl)-1-propene (CAS# 13283-34-6) , a compound documented in the National Library of Medicine's MeSH database . The key modification is the protection of the phenolic hydroxyl group as a tetrahydropyranyl (THP) ether. The THP group is a widely used acid-labile protecting group for alcohols and phenols, enhancing the compound's stability during synthetic transformations elsewhere on the molecule, particularly on the reactive 2-chloro-1-propene moiety . This makes the compound a valuable protected precursor (or "protacted intermediate") in multi-step synthesis. Its primary research application lies in the scalable synthesis of complex organic molecules, potentially serving as a key building block for pharmaceuticals, agrochemicals, and functional materials. Researchers value it for its utility in constructing compounds with a styrenyl chloride motif, a functional group that can undergo further cross-coupling reactions or nucleophilic substitutions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[4-(2-chloroprop-2-enyl)phenoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-11(15)10-12-5-7-13(8-6-12)17-14-4-2-3-9-16-14/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTQRHJMLZYCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)OC2CCCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves multiple steps. One common method starts with the preparation of the tetrahydro-pyran-2-yloxy phenyl intermediate, which is then reacted with a chloro-substituted propene under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues from Pesticide Class

The evidence highlights several chloro-aromatic compounds with pesticidal applications, sharing key functional groups with the target molecule:

Cinidon-ethyl
  • Structure: Ethyl 2-chloro-3-(2-chloro-5-(1,3-dioxo-isoindolyl)phenyl)-2-propenoate .
  • Key Features: Chloro-propenoate ester, isoindolyl substituent.
  • Application: Herbicide, leveraging the chloro-propenoate moiety for reactivity.
Sulfallate
  • Structure : 2-Chloro-2-propenyl diethylcarbamodithioate .
  • Key Features : Chloro-propenyl chain linked to a dithiocarbamate.
  • Application : Herbicide, with the dithiocarbamate group contributing to soil activity.
  • Comparison : The absence of a dithiocarbamate in the target compound suggests differing modes of action, possibly relying on THP-oxy phenyl for target interaction .
Quizalofop-P-ethyl
  • Structure: Ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate .
  • Key Features: Chloro-quinoxaline, phenoxy-propanoate ester.
  • Application : Selective herbicide targeting acetyl-CoA carboxylase.
  • Comparison: The target compound lacks the quinoxaline ring and ester functionality, which are critical for quizalofop’s enzyme inhibition .

Physicochemical and Functional Differences

The table below summarizes key differences:

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Application
2-Chloro-3-(4-(THP-oxy)phenyl)-1-propene 228.7 (calculated) Chloro, THP-oxy phenyl, propene Moderate (THP enhances polarity) Not specified (likely intermediate/pro-drug)
Cinidon-ethyl 373.8 Chloro-propenoate, isoindolyl Low (lipophilic ester) Herbicide
Sulfallate 224.7 Chloro-propenyl, dithiocarbamate Low (non-polar groups) Herbicide
Quizalofop-P-ethyl 372.8 Chloro-quinoxalinyloxy, ethyl ester Low (aromatic dominance) Herbicide

Research Implications and Gaps

  • Comparative Bioactivity : Future research should assess its herbicidal activity against benchmarks like oxyfluorfen () to validate pro-drug hypotheses .

Biological Activity

2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound characterized by its complex structure, which includes a chloro-substituted propene backbone and a tetrahydro-pyran-2-yloxy phenyl group. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C14H17ClO2
  • Molecular Weight : Approximately 252.74 g/mol
  • CAS Number : 951890-23-6
  • Purity : 97.0%

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the tetrahydro-pyran-2-yloxy phenyl intermediate. This intermediate is then reacted with a chloro-substituted propene under specific conditions, often utilizing catalysts and solvents to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in the treatment of diseases.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

  • Anticancer Activity : Preliminary investigations suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have indicated that similar compounds can target pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential effectiveness against various bacterial strains. This activity is significant for developing new antibacterial agents amid rising antibiotic resistance.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro testing against common pathogens revealed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further exploration into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Chloro-3-(4-hydroxyphenyl)-1-propeneC14H15ClOLacks the tetrahydropyran group; focuses on phenolic properties
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propeneC14H18O2Lacks chlorine; emphasizes the tetrahydropyran moiety
4-Chloro-3-(tetrahydropyran-2-yloxy)phenolC13H15ClO3Contains hydroxyl group; potential for different reactivity

The uniqueness of this compound lies in its combination of both chloro and tetrahydropyranyloxy groups, which confer specific chemical properties and reactivity that may enhance its utility in various applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydro-pyran-protected phenol derivative with an allylic chloride. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., dichloromethane) facilitates nucleophilic substitution at the allylic chloride site. Reaction temperature (room temperature vs. reflux) and stoichiometry of the base significantly affect regioselectivity and yield . For example, excess allyl chloride may lead to byproducts via over-alkylation. Monitoring via TLC and optimizing solvent polarity are critical steps.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the vinyl proton (δ 5.5–6.5 ppm, doublet of doublets) and the tetrahydro-pyran anomeric proton (δ 4.5–5.0 ppm). Aromatic protons from the substituted phenyl group appear as a multiplet (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) and fragments corresponding to the loss of Cl (m/z −35) or tetrahydro-pyran (m/z −84) confirm the structure.
  • IR Spectroscopy : C=C stretch (~1640 cm⁻¹) and C-O-C (tetrahydro-pyran, ~1120 cm⁻¹) are diagnostic.

Q. What are the typical reactivity patterns of the chloro and vinyl groups in this compound?

  • Methodological Answer :

  • Chlorine Substitution : Reacts with nucleophiles (e.g., amines, thiols) via SN2 mechanisms. Steric hindrance from the tetrahydro-pyran group may slow kinetics, requiring elevated temperatures .
  • Vinyl Group : Participates in electrophilic additions (e.g., bromination, epoxidation). The electron-donating tetrahydro-pyran-oxy group activates the phenyl ring, directing electrophiles to the para position .

Advanced Research Questions

Q. How does the tetrahydro-pyran-2-yloxy group influence electronic and steric properties in catalysis or regioselective reactions?

  • Methodological Answer : The tetrahedral oxygen in the tetrahydro-pyran ring donates electron density via resonance, activating the phenyl ring for electrophilic substitution. Steric bulk from the pyran ring can hinder reactions at the ortho position, favoring para selectivity. Computational studies (DFT) using Gaussian or ORCA software can map electrostatic potential surfaces to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use SHELX suite (SHELXL/SHELXS) for refinement, especially for handling twinning or disorder in the tetrahydro-pyran ring. High-resolution data (≤ 0.8 Å) and iterative refinement with restraints on thermal parameters improve model accuracy. Compare with analogous structures (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) to validate bond lengths/angles .

Q. How can computational modeling predict the compound’s stability under varying pH or solvent conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate solvation effects. Polar solvents (e.g., DMSO) stabilize the chloride leaving group, accelerating hydrolysis.
  • pKa Prediction : Tools like MarvinSketch estimate the acidity of the allylic chloride (predicted pKa ~14–16), indicating instability in basic aqueous conditions .

Q. What experimental designs mitigate side reactions during functionalization of the vinyl group?

  • Methodological Answer :

  • Temperature Control : Low temperatures (−20°C) suppress polymerization during radical-initiated additions.
  • Protecting Groups : Temporarily protect the tetrahydro-pyran-oxy group with TBSCl to prevent undesired ring-opening.
  • Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Heck reaction) requires ligands (e.g., PPh₃) to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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